Methyl 2-acetyl-5-nitrobenzoate
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Overview
Description
Methyl 2-acetyl-5-nitrobenzoate is an organic compound with the molecular formula C10H9NO5. It is a derivative of benzoic acid, featuring an acetyl group at the second position and a nitro group at the fifth position on the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-acetyl-5-nitrobenzoate can be synthesized through a multi-step process involving nitration and acetylation reactions. One common method involves the nitration of methyl benzoate to introduce the nitro group, followed by acetylation to add the acetyl group. The nitration is typically carried out using a mixture of nitric acid and sulfuric acid, while the acetylation can be achieved using acetic anhydride in the presence of a catalyst such as sulfuric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often employs more efficient and scalable processes. For instance, the use of continuous flow reactors and green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can enhance the efficiency and reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-acetyl-5-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: Methyl 2-amino-5-acetylbenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Hydrolysis: 2-acetyl-5-nitrobenzoic acid.
Scientific Research Applications
Methyl 2-acetyl-5-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 2-acetyl-5-nitrobenzoate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, while the acetyl group can participate in acetylation reactions that modify proteins and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-nitrobenzoate: Lacks the acetyl group, making it less reactive in certain substitution reactions.
Methyl 2-acetylbenzoate: Lacks the nitro group, reducing its potential for reduction reactions.
Methyl 3-nitrobenzoate: The nitro group is positioned differently, affecting its reactivity and applications.
Uniqueness
This combination of functional groups allows for a wide range of chemical transformations and makes it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C10H9NO5 |
---|---|
Molecular Weight |
223.18 g/mol |
IUPAC Name |
methyl 2-acetyl-5-nitrobenzoate |
InChI |
InChI=1S/C10H9NO5/c1-6(12)8-4-3-7(11(14)15)5-9(8)10(13)16-2/h3-5H,1-2H3 |
InChI Key |
NNUZGAKINKNCGB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])C(=O)OC |
Origin of Product |
United States |
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